1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide
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Overview
Description
Scientific Research Applications
Electronic Structures and Electrochemical Behavior
The compound 1H-benzo[c]thio- and 1H-benzo[c]selenophen-2-ium tetrafluoroborates, synthesized from triphenylcarbenium tetrafluoroborate and derivatives of 1-ethylidene-1,3-dihydrobenzo[c], have been studied for their electronic structures and electrochemical behavior. Notably, these novel salts exhibit transitions in their electronic spectra that align with theoretical calculations, and their electrochemical measurements have shown irreversible one-electron reduction waves, indicating potential applications in electronic and electrochemical fields (Nagahora et al., 2017).
Ionic Liquids and Physical Properties
Research has been conducted on ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate, focusing on their physical properties such as viscosities, thermal stability, surface tension, refractive index, pH, and density as a function of temperature. These properties are crucial for various industrial and scientific applications, especially since the electrochemical stability of these ionic liquids as electrolytes has been emphasized for their wide voltage range of the electrochemical window, allowing studies on different compounds (Shamsipur et al., 2010).
Spin-Crossover Iron(II) Complexes
The compound 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)) has been studied as a bidentate ligand to iron(II), forming complexes that undergo steep one-step spin crossover between high-spin and low-spin states. This property is significant for the development of molecular materials with switchable magnetic properties, potentially applicable in memory devices, sensors, or display technologies (Nishi et al., 2010).
Photoreactions and Chemical Sensing
Triphenylpyrylium salt-sensitized photoinduced electron-transfer reactions have been analyzed, revealing novel fragmentation pathways and cationic rearrangements. Such studies contribute to a deeper understanding of photochemical processes and the development of photochemical applications, including light-activated switches and sensors (Kamata et al., 2004).
Ionic Liquids in Sulfur Removal
Ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate have been found effective in the selective removal of sulfur-containing compounds from fuels at room temperature. This property is highly valuable in the petroleum industry for the desulfurization of fuels, aiming to reduce sulfur emissions and pollution (Zhang & Zhang, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanimine;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N2.BF4/c1-2-26-27-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(27)22-16-10-5-11-17-22;2-1(3,4)5/h2-19H,1H3;/q+1;-1/b26-2-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWRJDJJISDCO-FBVJNIJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC=N[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C/C=N\[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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